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Compound of Interest

Compound Name: 6-Aminocaproic acid

Cat. No.: B1665357

An In-depth Technical Guide to 6-Aminocaproic Acid: Structure, Function, and Experimental
Analysis

Introduction

6-Aminocaproic acid, also known as epsilon-aminocaproic acid (EACA), is a synthetic
derivative of the amino acid lysine. It functions as a potent inhibitor of fibrinolysis, the
physiological process that results in the breakdown of blood clots. By reversibly blocking the
binding of plasminogen and plasmin to fibrin, 6-aminocaproic acid effectively prevents clot
dissolution. This property makes it a valuable therapeutic agent in clinical situations
characterized by excessive bleeding due to hyperfibrinolysis. This guide provides a detailed
overview of its structure, mechanism of action, pharmacological data, and key experimental
protocols for its study, tailored for researchers and professionals in drug development.

Molecular Structure and Physicochemical
Properties

6-Aminocaproic acid is a simple, small molecule with the chemical formula CsH13NO-.
Structurally, it is a straight-chain carboxylic acid with an amino group at the epsilon-carbon (the
sixth carbon atom). This structure is critical to its function as it mimics the amino acid lysine.

o |[UPAC Name: 6-aminohexanoic acid
e Molecular Weight: 131.17 g/mol

e Appearance: White, crystalline powder
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o Solubility: Freely soluble in water, slightly soluble in alcohol, and practically insoluble in
chloroform and ether.

Its structural similarity to lysine allows it to act as a competitive antagonist at the lysine binding
sites of plasminogen and plasmin, which are essential for their interaction with fibrin.

Mechanism of Action: Inhibition of Fibrinolysis

The primary function of 6-aminocaproic acid is the inhibition of fibrinolysis. It achieves this by
interfering with the activation of plasminogen to plasmin and by blocking the action of plasmin
itself.

Under normal physiological conditions, tissue plasminogen activator (t-PA) and urokinase
plasminogen activator (u-PA) bind to fibrin within a clot. This binding facilitates the conversion
of plasminogen, which is also bound to fibrin, into the active enzyme plasmin. Plasmin then
degrades the fibrin mesh, leading to clot dissolution.

6-Aminocaproic acid disrupts this process in a concentration-dependent manner:

» At low concentrations, it competitively inhibits the lysine binding sites on plasminogen,
preventing it from binding to fibrin. This reduces the efficiency of plasmin generation on the
clot surface.

» At high concentrations, it acts as a non-competitive inhibitor of plasmin, likely by inducing a
conformational change in the enzyme, which blocks its proteolytic activity.

The following diagram illustrates the inhibition of the plasminogen activation pathway by 6-
aminocaproic acid.

Figure 1: Inhibition of the Fibrinolytic Pathway by 6-Aminocaproic Acid.

Quantitative Pharmacological Data

The efficacy and behavior of 6-aminocaproic acid can be quantified through various
pharmacological parameters. The following table summarizes key data from scientific literature.
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Parameter

Value

Species/System Description

Binding Affinity (Kd)

~50-100 pM

Dissociation constant

for the binding of 6-
Human Plasminogen aminocaproic acid to
the lysine binding

sites of plasminogen.

Inhibition Constant

(Ki)

~10-30 uM

Concentration

required to inhibit the
t-PA mediated lysis rate of fibrinolysis by
50% in a purified

system.

Plasma Half-life (t%2)

1-2 hours

The time required for
the plasma
Human concentration of the
drug to be reduced by

half.

Volume of Distribution
(vd)

0.2-0.4 L/kg

Apparent volume into

which the drug is
Human distributed to produce
the observed plasma

concentration.

Renal Clearance

~75% of creatinine

clearance

Primarily excreted

unchanged in the
Human L .

urine, indicating rapid

renal clearance.

Therapeutic Plasma

Conc.

>130 mg/L (or ~1 mM)

Minimum plasma
concentration
generally required for

Human S
effective inhibition of
systemic

hyperfibrinolysis.

Experimental Protocols
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Characterizing the activity of 6-aminocaproic acid involves various in vitro assays. Below are
detailed methodologies for two key experiments.

Chromogenic Assay for Plasminogen Activation

This assay measures the ability of 6-aminocaproic acid to inhibit the conversion of
plasminogen to plasmin by t-PA.

Principle: t-PA activates plasminogen to plasmin. The generated plasmin then cleaves a
chromogenic substrate, releasing a colored compound (p-nitroaniline), which can be measured
spectrophotometrically at 405 nm. The rate of color development is proportional to plasmin
activity.

Materials:

Human glu-plasminogen

e Human two-chain t-PA

o Chromogenic plasmin substrate (e.g., S-2251)

e Tris-HCI buffer (50 mM, pH 7.4, with 200 mM NacCl)

e 96-well microplate

e Microplate reader

e 6-Aminocaproic acid stock solutions (various concentrations)
Procedure:

e Prepare a reaction mixture in a microplate well containing Tris-HCI buffer, plasminogen (final
concentration 1 pM), and the chromogenic substrate (final concentration 0.5 mM).

e Add varying concentrations of 6-aminocaproic acid (e.g., 0 uM to 1 mM) to the respective
wells.

« Initiate the reaction by adding t-PA (final concentration 1 nM).
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» Immediately place the plate in a microplate reader pre-warmed to 37°C.
e Measure the absorbance at 405 nm every minute for 30 minutes.

o Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of
6-aminocaproic acid.

» Plot the reaction velocity against the inhibitor concentration and fit the data to determine the
ICso0 (the concentration of inhibitor that causes 50% inhibition).

In Vitro Clot Lysis Assay

This assay provides a more physiologically relevant measure of antifibrinolytic activity by
assessing the lysis of a pre-formed fibrin clot.

Principle: A plasma clot is formed in the presence of a plasminogen activator (t-PA). The time it
takes for the clot to lyse is measured. The presence of 6-aminocaproic acid is expected to
prolong the lysis time.

Materials:

o Citrated human plasma

e Thrombin

e Calcium chloride (CacClz2)

» Tissue plasminogen activator (t-PA)

e 6-Aminocaproic acid stock solutions

o Turbidimetric microplate reader or visual inspection setup
Procedure:

e Pipette human plasma into wells of a 96-well plate.

» Add different concentrations of 6-aminocaproic acid to the wells.
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» Add t-PA to each well to initiate fibrinolysis upon clotting.
« Initiate clot formation by adding a mixture of thrombin and CaCl-.

e Monitor the optical density (e.g., at 405 nm) of the wells over time at 37°C. The clot formation
will cause a rapid increase in absorbance, which will then decrease as the clot lyses.

e The lysis time is defined as the time from the midpoint of clot formation to the midpoint of clot
dissolution.

» Plot the clot lysis time against the concentration of 6-aminocaproic acid.

The following diagram outlines the workflow for the in vitro clot lysis assay.
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Figure 2: Experimental Workflow for an In Vitro Clot Lysis Assay.
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Therapeutic Applications and Rationale

The primary clinical use of 6-aminocaproic acid is to control bleeding caused by elevated
fibrinolytic activity. Its application is logically derived from its mechanism of action.

Key Indications:

o Cardiovascular Surgery: To reduce perioperative bleeding and the need for blood
transfusions.

» Dental Extractions in Hemophiliacs: As an adjunct therapy to prevent bleeding following
dental procedures.

e Menorrhagia: To reduce excessive menstrual bleeding.

» Antidote for Thrombolytic Overdose: To reverse the effects of fibrinolytic drugs like
streptokinase or t-PA.

o Traumatic Hyphema: To prevent re-bleeding in the anterior chamber of the eye.

The logical relationship between the drug's mechanism and its therapeutic effect is
straightforward: by inhibiting the premature breakdown of essential hemostatic clots, it
promotes and maintains hemostasis in conditions of excessive bleeding.
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Figure 3: Logical Relationship Between Mechanism and Therapeutic Effect.

Conclusion

6-Aminocaproic acid is a cornerstone of antifibrinolytic therapy. Its simple chemical structure,
which mimics lysine, provides a highly specific mechanism for inhibiting the fibrinolytic system.
A thorough understanding of its molecular interactions, pharmacokinetics, and methods for its
evaluation is essential for its effective clinical use and for the development of novel
antifibrinolytic agents. The quantitative data and experimental protocols provided in this guide
offer a framework for researchers and drug development professionals to further investigate
and utilize this important compound.

« To cite this document: BenchChem. [structure and function of 6-Aminocaproic acid].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665357#structure-and-function-of-6-aminocaproic-
acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b1665357?utm_src=pdf-body
https://www.benchchem.com/product/b1665357#structure-and-function-of-6-aminocaproic-acid
https://www.benchchem.com/product/b1665357#structure-and-function-of-6-aminocaproic-acid
https://www.benchchem.com/product/b1665357#structure-and-function-of-6-aminocaproic-acid
https://www.benchchem.com/product/b1665357#structure-and-function-of-6-aminocaproic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1665357?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

